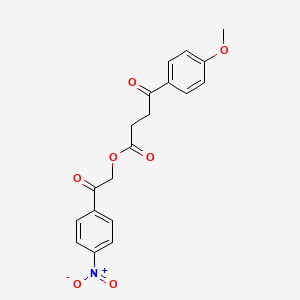
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical studies.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also induces the activation of caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, and reduce the production of reactive oxygen species (ROS). The compound has also been shown to induce the expression of various tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its high purity and yield, making it suitable for various applications in scientific research. However, one of the limitations of the compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for the scientific research on 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. One of the potential applications of the compound is in the development of novel anti-cancer and anti-inflammatory agents. Further studies are needed to investigate the efficacy and safety of the compound in preclinical and clinical settings. The compound can also be used as a tool for studying various signaling pathways involved in cancer development and inflammation. Additionally, the synthesis method of the compound can be optimized further to improve its yield and purity, making it more accessible for various applications in scientific research.
Conclusion
In conclusion, 2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential use as an anti-cancer and anti-inflammatory agent. The mechanism of action of the compound involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. The compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the scientific research on the compound, including its potential applications in drug development and as a tool for studying various signaling pathways.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent, with promising results in preclinical studies.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7/c1-26-16-8-4-13(5-9-16)17(21)10-11-19(23)27-12-18(22)14-2-6-15(7-3-14)20(24)25/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHITZLDVCVIBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrahydro-2-furanylmethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4886283.png)
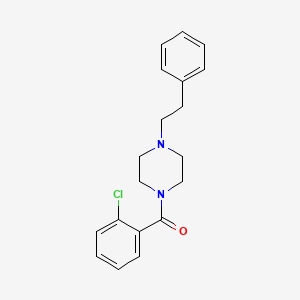
![7-fluoro-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4886312.png)
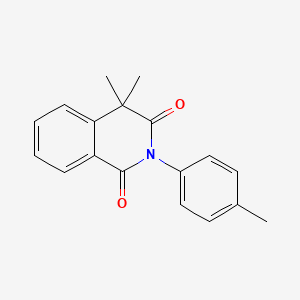

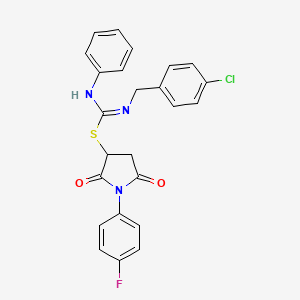
![methyl 4-[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B4886331.png)
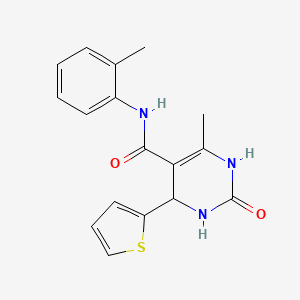
![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4886348.png)
![3-iodo-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4886357.png)
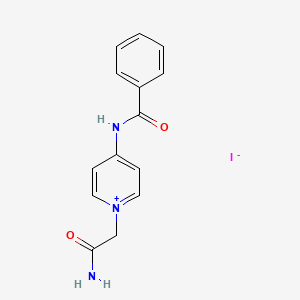
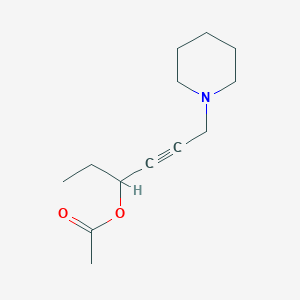

![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)